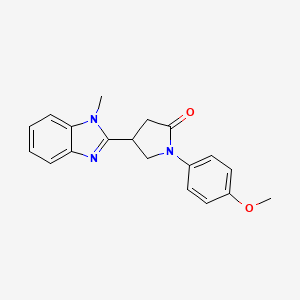
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Descripción general
Descripción
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, also known as CB30865, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. CB30865 is a benzotriazine derivative that has been shown to possess antitumor, anti-inflammatory, and neuroprotective properties. In
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy. In neuroprotection research, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential anti-inflammatory effects in the treatment of autoimmune diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound may exert its neuroprotective effects by modulating the activity of various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuroprotection research, this compound has been shown to reduce oxidative stress, inhibit neuroinflammation, and protect against neuronal damage. This compound has also been shown to possess anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several advantages for lab experiments. It has been shown to possess potent antitumor and neuroprotective effects, making it a promising candidate for further research. Additionally, the synthesis process has been optimized to produce high yields of this compound with high purity. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact effects on various signaling pathways. Additionally, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide. In cancer research, further studies are needed to determine the efficacy of this compound in combination with other chemotherapeutic agents. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models. In neuroprotection research, further studies are needed to determine the potential of this compound in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound. Overall, this compound is a promising candidate for further research in various fields, and its potential therapeutic applications warrant further investigation.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-11-4-3-5-12(10-11)18-15(22)8-9-21-16(23)13-6-1-2-7-14(13)19-20-21/h1-7,10H,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQMXKLPFLDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B4419413.png)
![N-{4-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]phenyl}acetamide](/img/structure/B4419415.png)
![6-(3-hydroxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4419421.png)

![4-(3,4-dihydroquinolin-1(2H)-yl)-6-[1-(pyridin-2-ylthio)ethyl]-1,3,5-triazin-2-amine](/img/structure/B4419435.png)

![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(4-methylphenyl)propanamide](/img/structure/B4419446.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4419477.png)
![1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4419480.png)
![1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide](/img/structure/B4419483.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4419517.png)
